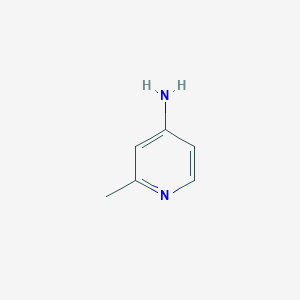

4-Amino-2-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCLPNMQEGMNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902504 | |

| Record name | NoName_3009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-58-6 | |

| Record name | 4-Amino-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 4 Amino 2 Methylpyridine and Its Derivatives

Established Synthetic Routes for 4-Amino-2-methylpyridine

Multi-stage Synthesis from Pyridine (B92270) or Pyridine-N-oxide

A common and well-documented approach to synthesizing this compound and its analogs begins with pyridine or its N-oxide. This multi-step strategy allows for the introduction of various functional groups onto the pyridine ring.

One of the key steps in this synthetic pathway is the reduction of a 4-nitropyridine-N-oxide intermediate. The use of iron in the presence of mineral acids is a classic and effective method for this transformation. Research has shown that the reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid primarily yields 4-aminopyridine (B3432731), with by-products such as 4-aminopyridine-N-oxide and 4-pyridone also being formed. mdpi.org The reaction with iron and 25-30% sulfuric acid proceeds at a slower rate but can result in a better yield of the desired 4-aminopyridine. mdpi.org

Attempts to minimize the excess of acetic acid, which is often used in this reduction, have been met with challenges like the precipitation of basic ferric acetates or hydrolysis of the product to 4-pyridone. mdpi.org The isolation of the final product typically involves neutralization followed by extraction with an organic solvent like ethyl acetate (B1210297) or a multi-step process of concentration, extraction with ethanol, and re-extraction with hot benzene (B151609). mdpi.org

A related process involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst to produce 2-chloro-5-methyl-4-pyridinamine, an intermediate for other pharmaceutical compounds. google.com Another method describes the reduction of 2-methyl-4-nitropyridine-N-oxide using palladium on charcoal (Pd/C) and hydrogen gas in methanol (B129727) to yield 2-methyl-4-aminopyridine-N-oxide. prepchem.com

Table 1: Reduction of 4-Nitropyridine-N-oxide Derivatives

| Starting Material | Reducing Agent | Acid/Solvent | Primary Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitropyridine-N-oxide | Iron | Hydrochloric Acid | 4-Aminopyridine | 80-85% | mdpi.org |

| 4-Nitropyridine-N-oxide | Iron | Sulfuric Acid (25-30%) | 4-Aminopyridine | Higher than with HCl | mdpi.org |

| 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | Platinum Catalyst | - | 2-Chloro-5-methyl-4-pyridinamine | Quantitative | google.com |

| 2-Methyl-4-nitropyridine-N-oxide | 10% Pd/Charcoal, H₂ | Methanol | 2-Methyl-4-aminopyridine-N-oxide | - | prepchem.com |

Synthesis from Furoate Compounds (e.g., Ethyl 2-(4-methylfuran)formate)

An alternative synthetic strategy involves the use of furan (B31954) derivatives, which can undergo ring expansion to form the desired pyridine structure. This approach offers a different pathway to access substituted pyridines.

A patented method describes the synthesis of 2-amino-4-methylpyridine (B118599) starting from ethyl 2-(4-methylfuran)formate. google.com This process involves a series of reactions including ring expansion, hydroxyl chlorination, and dechlorination. google.com A key advantage of this route is the avoidance of the formation of the difficult-to-separate 2,6-diamino-4-methylpyridine byproduct. google.com The ring expansion step can be facilitated by the addition of a water removal agent to drive the reaction forward. google.com The purification of the crude product involves salification with an acid, extraction with an organic solvent, and then basification to isolate the final product with high purity. google.com

Another synthesis starting from ethyl 2-(4-methylfuran) formate (B1220265) involves treatment with ammonium (B1175870) chloride and formamide (B127407) under an ammonia (B1221849) atmosphere, followed by reflux to yield 2-amino-3-hydroxy-4-methylpyridine. smolecule.com Subsequent chlorination with phosphorus trichloride (B1173362) and dimethylformamide provides 2-amino-3-chloro-4-methylpyridine, which can then be dechlorinated to give 2-amino-4-methylpyridine. google.comsmolecule.com

Scalable Processes for Key Intermediates

The development of efficient and scalable syntheses for key intermediates is paramount for the industrial production of this compound and its derivatives.

Table 2: Scalable Syntheses of 4-Amino-2-methylpyrimidine-5-carbonitrile

| Starting Material | Key Reagents | Intermediate | Final Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| 2-Cyanoacetamide | Vilsmeier Reagent, Acetamidine (B91507) | Enamine | 4-Amino-2-methylpyrimidine-5-carbonitrile | 65% | researchgate.net |

| Malononitrile (B47326) | DMF, Dimethyl Sulfate, Acetamidine Hydrochloride | Enamine (in situ) | 4-Amino-2-methylpyrimidine-5-carbonitrile | 70% | researchgate.net |

Reactions involving Malononitrile and Amidine Hydrochloride

The reaction of malononitrile with amidine hydrochloride is a versatile method for the synthesis of various nitrogen-containing heterocyclic compounds. While direct synthesis of this compound using this specific combination is not prominently documented, the principles of this reaction type are fundamental in pyridine chemistry. Generally, the synthesis of substituted pyridines often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like malononitrile) with a source of the remaining pyridine ring atoms, which can include amidines.

A well-established route to substituted aminopyridines is the Guareschi-Thorpe condensation, which utilizes a cyanoacetamide and a 1,3-dicarbonyl compound. For instance, the reaction of ethyl acetoacetate (B1235776) with cyanoacetamide can yield a substituted 2-pyridone, which can then be further functionalized to the desired aminopyridine.

Another relevant reaction is the Chichibabin amination, a classic method for introducing an amino group onto a pyridine ring. This reaction involves treating pyridine or its derivatives with sodium amide in liquid ammonia. For 2-methylpyridine (B31789), this reaction would typically yield 2-amino-6-methylpyridine (B158447) and 2-amino-4-methylpyridine.

Synthesis of Analogues and Substituted Derivatives

The synthesis of analogues and substituted derivatives of this compound is crucial for developing new compounds with tailored properties.

The synthesis of 2-Amino-4-methylpyridine analogues can be achieved through various methods. One common approach is the Chichibabin reaction, where 4-methylpyridine (B42270) is treated with sodium amide to introduce an amino group, primarily at the 2-position.

Another versatile method involves the cyclization of β-enaminonitriles. For example, the reaction of (E)-3-(dimethylamino)-2-(pyridin-4-yl)acrylonitrile with different active methylene (B1212753) nitriles in the presence of a base can lead to various substituted 2-amino-4-arylpyridines.

Furthermore, 2-amino-4-picoline (2-amino-4-methylpyridine) can serve as a starting material for the synthesis of more complex analogues. For instance, it can be used in the synthesis of varenicline (B1221332), a medication for smoking cessation. The synthesis of varenicline involves several steps, including the reaction of 2-amino-4-methylpyridine with 1,1,1-trifluoro-2,3-epoxypropane.

A variety of catalysts can be employed in the synthesis of these analogues. For example, the amination of 4-methylpyridine can be catalyzed by potassium permanganate (B83412) under specific conditions.

Below is a table summarizing some synthetic approaches to 2-Amino-4-methylpyridine analogues:

| Starting Material | Reagents | Product | Citation |

| 4-Methylpyridine | Sodium amide | 2-Amino-4-methylpyridine | |

| (E)-3-(dimethylamino)-2-(pyridin-4-yl)acrylonitrile | Active methylene nitriles, base | Substituted 2-amino-4-arylpyridines | |

| 2-Amino-4-methylpyridine | 1,1,1-trifluoro-2,3-epoxypropane | Intermediate for Varenicline |

The synthesis of 4-Amino-2-methylpyrimidine-5-carboxamide can be achieved through a multi-step process starting from ethyl 2-cyano-3-ethoxyacrylate and acetamidine hydrochloride. The initial reaction yields ethyl 4-amino-2-methylpyrimidine-5-carboxylate. This intermediate is then subjected to ammonolysis, typically using aqueous ammonia, to convert the ester group into the desired carboxamide.

A detailed synthetic route is as follows:

Condensation: Ethyl 2-cyano-3-ethoxyacrylate reacts with acetamidine hydrochloride in the presence of a base like sodium ethoxide to form the pyrimidine (B1678525) ring structure, yielding ethyl 4-amino-2-methylpyrimidine-5-carboxylate.

Ammonolysis: The resulting ester is treated with a concentrated solution of ammonia in an appropriate solvent, such as methanol, and heated in a sealed vessel to facilitate the conversion to 4-Amino-2-methylpyrimidine-5-carboxamide.

This synthetic approach is a reliable method for producing this specific substituted pyrimidine.

Green chemistry principles are increasingly being applied to the synthesis of amines to reduce environmental impact. These approaches focus on using renewable feedstocks and developing more efficient and less hazardous chemical processes.

Hydrogen Borrowing (or Hydrogen Autotransfer) is a powerful and atom-economical strategy for forming C-N bonds. This process involves the temporary removal of hydrogen from an alcohol by a catalyst to form an aldehyde or ketone in situ. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the initially "borrowed" hydrogen. This method avoids the use of pre-formed aldehydes or ketones and often uses water as the only byproduct. While direct application to this compound from renewable resources is not widely reported, the principle is applicable to the synthesis of various amines.

Reductive Amination is a widely used method for synthesizing amines from carbonyl compounds and ammonia or primary or secondary amines. In the context of green chemistry, there is a focus on using renewable feedstocks to generate the carbonyl compounds and employing environmentally benign reducing agents. For example, biomass-derived furfural (B47365) can be converted to amines via reductive amination.

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene, alkyne, or allene). This is a highly atom-economical method as it involves the addition of all atoms of the reactants into the final product. Catalysts, often based on transition metals, are typically required to facilitate this reaction. This approach is particularly promising for the synthesis of amines from unsaturated fatty acids or other renewable resources containing double or triple bonds.

Green Chemistry Approaches in Amine Synthesis from Renewable Resources

Catalytic Methods in this compound Synthesis

Catalytic methods play a crucial role in the efficient and selective synthesis of this compound. The Chichibabin amination, while a classic method, often requires harsh conditions. Modern catalytic approaches aim to overcome these limitations.

For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) have become a cornerstone of C-N bond formation. While typically used for aryl halides, variations of this methodology can be applied to pyridine systems. The synthesis of 4-aminopyridine derivatives can be achieved by the amination of 4-halopyridines using a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.

Another catalytic approach involves the use of transition metal catalysts for the amination of pyridine N-oxides. For example, the reaction of a pyridine N-oxide with an amine in the presence of a ruthenium catalyst can lead to the formation of aminopyridines.

The development of more efficient and selective catalysts for the direct C-H amination of pyridines is an active area of research. These methods would allow for the direct conversion of 2-methylpyridine to this compound, representing a highly atom-economical and environmentally friendly synthetic route.

Technological Advancements in Catalysis for Production Efficiency

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for constructing the pyridine scaffold and introducing functional groups. The Suzuki and Buchwald-Hartwig amination reactions are two key palladium-catalyzed processes that enable the efficient synthesis of 4-aryl-2-aminopyridine derivatives with high yields. tandfonline.comacs.org The strategic application of these reactions allows for the modular construction of complex aminopyridine structures from readily available starting materials like 4-halopyridines. tandfonline.com Optimization of reaction conditions, such as the choice of catalyst, base, and solvent, has been shown to dramatically improve production outcomes. For instance, in the Suzuki coupling reaction to produce 2-methyl-4-phenylpyridine, a derivative of this compound, the combination of a specific palladium catalyst and base under microwave conditions led to a substantial increase in yield. researchgate.net

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Reactants | 4-Bromo-2-methylpyridine and Phenylboronic acid | The optimized conditions increased the reaction yield by 30%, achieving a total yield of 81%. | researchgate.net |

| Catalyst | Pd(dppf)Cl₂ | ||

| Base | K₂CO₃ | ||

| Solvent/Conditions | Water/1,4-dioxane (5:1), Microwave at 120 °C |

| Catalyst Composition | Conversion Rate | Reference |

|---|---|---|

| 0.8% Platinum (Pt) and 0.3% Molybdenum (Mo) on activated carbon | ~98% | google.com |

| 1% Platinum (Pt) and 2% Vanadium (V) on activated carbon | ~87% | google.com |

Another catalytic approach involves the reductive amination of 4-aminopyridine with aldehydes, followed by hydrogenation using a Pd/C catalyst. google.com However, this method requires careful control, as prior art processes have been found to generate undesirable impurities. google.com Similarly, the catalytic reduction of 4-nitropyridine (B72724) 1-oxides with palladium-charcoal is a viable route to 4-aminopyridine 1-oxides, though the choice of solvent is crucial; aqueous solutions provide smooth reduction, whereas methanolic or acidic solutions can lead to the formation of azo by-products. jst.go.jp

Use of Palladium-free Synthetic Strategies

While palladium catalysis is effective, its cost and potential for product contamination have driven the development of palladium-free synthetic alternatives. These strategies often employ more abundant and less expensive metals or, in some cases, are entirely metal-free.

Copper-Catalyzed Amination Copper-catalyzed amination has emerged as a powerful and economical alternative for the synthesis of aminopyridines. A highly efficient method utilizes a copper(I) catalyst with aqueous ammonia to convert bromopyridine derivatives into their corresponding aminopyridines. researchgate.net This protocol is distinguished by its mild reaction conditions, low catalyst loading, and high yields, making it an attractive process for industrial-scale synthesis. researchgate.net For example, the amination of a bromopyridine was achieved in 90% yield using just 0.5 mol% of a Cu₂O catalyst at 80°C. researchgate.net

| Catalyst | Ligand | Temperature | Yield | Reference |

|---|---|---|---|---|

| CuI (5 mol%) | DMEDA (10 mol%) | 100 °C | 88% | researchgate.net |

| Cu₂O (5 mol%) | DMEDA (10 mol%) | 100 °C | 92% | researchgate.net |

| CuI (5 mol%) | None | 100 °C | 55% | researchgate.net |

| CuI (5 mol%) | DMEDA (10 mol%) | 60 °C | 73% | researchgate.net |

Metal-Free Synthesis Researchers have also developed completely metal-free pathways to aminopyridines. One such method involves the thermal reaction of 4-methylideneisoxazol-5(4H)-ones with ynamines. researchgate.net This process proceeds through a [2+2] cycloaddition-retro-electrocyclization to form 4-(1-aminoallylidene)isoxazol-5-ones, which then undergo a decarboxylative isomerization under thermal conditions to yield the desired 4-aminopyridine derivatives. researchgate.net This approach avoids the cost and purification challenges associated with transition metal catalysts. researchgate.net

Classical Organic Reactions The Hofmann degradation of isonicotinamide (B137802) represents a classical, palladium-free route to 4-aminopyridine. google.com While traditional methods resulted in modest yields of around 50%, significant improvements have been made. The use of iodobenzene (B50100) as a catalyst can increase the yield to 83-85%. google.com A more recent innovation employs inexpensive iodine or alkali metal iodides in conjunction with sodium hydroxide (B78521) or potassium hydroxide and bromine. This enhanced method boosts the yield of the Hofmann degradation step to over 90% with a product purity greater than 99%, presenting a cost-effective and highly efficient alternative to metal-catalyzed processes. google.com

Reactivity and Reaction Mechanisms

General Reactivity Profile due to Aromatic Amine and Pyridine (B92270) Moiety

4-Amino-2-methylpyridine, also known as 2-methyl-4-pyridinamine, possesses a dual-reactivity profile stemming from its heterocyclic aromatic pyridine core and the amino substituent. The pyridine ring, a six-membered aromatic heterocycle, provides a scaffold for various chemical reactions. The nitrogen atom within the ring imparts a degree of electron-withdrawing character to the aromatic system, influencing the reactivity of the ring carbons.

The presence of the amino group (-NH2) at the 4-position and the methyl group (-CH3) at the 2-position significantly modulates this reactivity. The amino group is an electron-donating group, which can increase the electron density of the pyridine ring, affecting its susceptibility to electrophilic and nucleophilic attack. Conversely, the pyridine nitrogen makes the ring electron-deficient compared to benzene (B151609), which generally facilitates nucleophilic substitution, particularly at the positions ortho and para (2, 4, and 6) to the ring nitrogen. The compound's structure makes it a valuable building block in medicinal chemistry and a versatile intermediate for creating more complex molecules. solubilityofthings.com It serves as an important electron donor or proton acceptor in various chemical and pharmacological applications. sphinxsai.com

Nucleophilic Substitution Reactions

The pyridine ring is generally susceptible to nucleophilic attack, especially when a good leaving group is present at the 2- or 4-positions relative to the ring nitrogen. quimicaorganica.org This reaction typically proceeds through an addition-elimination mechanism. quimicaorganica.org While this compound itself does not have an inherent leaving group at these positions, its derivatives are synthesized to undergo such reactions.

For instance, in the synthesis of analogues for use as potential PET tracers, derivatives of 2-amino-4-methylpyridine (B118599) are created where a substituent at the 6-position is modified. nih.gov This position is tolerant to the introduction of various substituents. nih.gov Syntheses have involved nucleophilic substitution reactions where, for example, a mesylate precursor is reacted with [¹⁸F]fluoride to introduce a fluorine atom. nih.gov The rate of these nucleophilic substitutions can be influenced by factors such as the nature of the solvent and the specific precursor used, with tosylate and triflate precursors sometimes giving lower yields. nih.gov The general principle involves the attack of a nucleophile on an electron-deficient carbon of the pyridine ring, leading to the displacement of a leaving group. youtube.com This type of reaction is a common strategy for functionalizing the pyridine core. nih.govyoutube.com

Coupling Reactions

This compound and its derivatives are utilized as substrates in various coupling reactions, which are fundamental in the synthesis of pharmaceuticals and advanced materials. solubilityofthings.com These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. The amino and pyridine functionalities can both play a role in directing or participating in these transformations. While specific examples of coupling reactions involving the parent this compound are not detailed in the provided context, its role as a versatile intermediate strongly suggests its use in such synthetic strategies. solubilityofthings.com

Proton Transfer Reactions

As a molecule containing basic nitrogen centers (both the pyridine ring nitrogen and the exocyclic amino group), this compound readily participates in proton transfer reactions, acting as a proton acceptor. sphinxsai.comnih.gov

The interaction between this compound (acting as a proton acceptor) and potent proton donors like 2,6-dichloro-4-nitrophenol (B181596) (DCNP) has been studied extensively. nih.gov This reaction involves the transfer of a proton from the hydroxyl group of DCNP to one of the nitrogen atoms of the aminopyridine. nih.govmdpi.com This process leads to the formation of a stable 1:1 proton transfer complex, which can be isolated as a solid. nih.gov The formation of this complex is often accompanied by a distinct color change, for instance, from pale yellow to a vibrant yellow, indicating a change in the electronic structure of the components upon proton transfer. mdpi.com The stability of the resulting complex is confirmed by its high formation constant values. nih.govresearchgate.net

Spectrophotometry is a key technique for investigating these proton transfer reactions in solution. nih.gov The formation of the proton transfer complex between this compound and DCNP gives rise to a new, long-wavelength absorption band in the UV-visible spectrum. nih.govresearchgate.net

By analyzing the changes in absorbance, researchers can determine important thermodynamic parameters of the reaction. Methods such as Job's method of continuous variation and photometric titrations are used to establish the stoichiometry of the complex, which is consistently found to be 1:1. nih.govresearchgate.net The formation constant (KPT) of the proton transfer reaction can be calculated, and its value is influenced by the polarity of the solvent. For example, the reaction between 2-amino-4-methylpyridine and DCNP shows a higher formation constant in acetonitrile (B52724) compared to methanol (B129727). nih.gov

Table 1: Spectrophotometric Data for Proton Transfer Complex

| Parameter | Description | Finding |

|---|---|---|

| Stoichiometry | The molar ratio of the proton acceptor (this compound) to the proton donor (2,6-dichloro-4-nitrophenol) in the complex. | 1:1 nih.govresearchgate.net |

| Solvent Effect | The influence of the solvent on the stability of the formed complex. | The formation constant is higher in acetonitrile (AN) than in methanol (MeOH) or a 50:50 mixture. nih.gov |

| Analytical Application | Use of the stable complex formation for quantitative analysis. | The reaction's sensitivity and adherence to Beer-Lambert law allow for the quantitative determination of 2-amino-4-methylpyridine. nih.gov |

Charge Transfer (CT) Complex Formation

In addition to proton transfer, this compound can act as an electron donor to form charge transfer (CT) complexes with suitable electron acceptors. researchgate.nettandfonline.com These complexes form through a weak electronic interaction where a fraction of electronic charge is transferred from the donor to the acceptor.

Spectrophotometric studies have been conducted on the CT complexes formed between 2-amino-4-methylpyridine and electron acceptors like chloranilic acid. researchgate.nettandfonline.com The formation of these complexes is characterized by the appearance of a new absorption band in the visible region of the spectrum. The stoichiometry of these complexes has been determined to be 1:1 using Job's method and photometric titrations. researchgate.nettandfonline.com

The stability of these CT complexes is evaluated by determining their formation constants (KCT) and other physical parameters. researchgate.nettandfonline.com The solid CT complexes can also be synthesized and characterized, with analyses suggesting that the interaction involves both electron and proton transfer components. tandfonline.com

Table 2: Investigated Parameters of Charge Transfer Complexes

| Parameter | Description |

|---|---|

| Formation Constant (KCT) | A measure of the equilibrium between the free donor/acceptor and the complex. |

| Molar Extinction Coefficient (ε) | A measure of how strongly the complex absorbs light at a particular wavelength. |

| Oscillator Strength (f) | The probability of the electronic transition responsible for the CT band. |

| Dipole Moment (μ) | The measure of the separation of positive and negative electrical charges in the complex. |

| Ionization Potential (IP) | The energy required to remove an electron from the donor molecule. |

| Dissociation Energy (W) | The energy required to break apart the CT complex into its constituent donor and acceptor molecules. |

(Data derived from studies on 2-amino-4-methylpyridine with chloranilic acid) researchgate.nettandfonline.com

Electron Donor-Acceptor Interactions

This compound, possessing a pyridine ring enriched with electron-donating amino (-NH₂) and methyl (-CH₃) groups, is primed to function as an effective electron donor. This characteristic facilitates its interaction with various electron-acceptor molecules to form charge-transfer (CT) complexes. These interactions involve the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This process results in the formation of a colored complex that can be characterized spectrophotometrically.

The stability and spectroscopic properties of these complexes are influenced by several factors, including the strength of the donor and acceptor, the solvent polarity, and steric effects. While direct research on this compound is limited in available literature, extensive studies on its isomer, 2-Amino-4-methylpyridine, provide significant insight into the expected mechanisms and interactions.

Research on the interaction between the isomeric donor 2-Amino-4-methylpyridine and the π-acceptor chloranilic acid in various polar solvents like acetonitrile, methanol, and a methanol-acetonitrile mixture has shown the formation of a stable 1:1 charge-transfer complex. researchgate.net The formation of the complex is confirmed by the appearance of a new, distinct absorption band in the visible region of the electromagnetic spectrum, which is absent in the spectra of the individual donor or acceptor molecules. researchgate.net

The interaction can be represented by the following equilibrium:

D + A ⇌ [D-A] ⇌ D⁺• + A⁻•

Initially, the donor (D) and acceptor (A) form an outer-sphere charge-transfer complex ([D-A]), which can then transition to a more intimate radical ion pair (D⁺• and A⁻•) in polar solvents. Spectroscopic analysis, including ¹H NMR, has demonstrated that the interaction between 2-Amino-4-methylpyridine and chloranilic acid involves both an electron transfer from the donor to the acceptor and a proton transfer from the acceptor's hydroxyl group to the donor's basic nitrogen center. researchgate.net

The stability of these complexes is quantified by the formation constant (KCT), while the intensity of the charge-transfer band is described by the molar extinction coefficient (εCT). These parameters, along with thermodynamic data such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide a comprehensive understanding of the interaction's spontaneity and nature. For instance, negative values for ΔH° and ΔG° indicate that the complex formation is an exothermic and spontaneous process. tandfonline.com

The following tables summarize the quantitative parameters for the charge-transfer complex formed between the related compound 2-Amino-4-methylpyridine and the acceptor chloranilic acid in different solvents, illustrating the principles that would govern the interactions of this compound.

Table 1: Spectroscopic data for the charge-transfer complex of 2-Amino-4-methylpyridine with Chloranilic Acid at room temperature. researchgate.net

Table 2: Thermodynamic and physical parameters for the charge-transfer complex of 2-Amino-4-methylpyridine with Chloranilic Acid at room temperature. researchgate.net

These electron donor-acceptor interactions are fundamental to understanding the reactivity of this compound and are crucial in various applications, including the development of novel materials with specific electronic properties and as intermediates in chemical reactions. researchgate.net

Applications in Advanced Chemical Fields

Medicinal Chemistry and Pharmaceutical Development

The structural features of 4-amino-2-methylpyridine make it a valuable building block in the design and synthesis of new therapeutic agents. Its pyridine (B92270) core is a common feature in many established drugs, and the presence of reactive amino and methyl groups allows for diverse chemical modifications.

Building Block for Pharmaceuticals

This compound is recognized as a key starting material and intermediate in the synthesis of a range of pharmaceuticals. The compound's structure, featuring an aromatic pyridine ring with both amino and methyl substituents, offers a versatile scaffold for constructing more complex molecules intended for therapeutic use. Its functional groups can be readily modified, allowing chemists to build diverse molecular frameworks and develop compounds with specific pharmacological properties. This utility makes it a valuable component in the synthetic pathways leading to various active pharmaceutical ingredients (APIs).

Synthesis of Heterocyclic Compounds with Biological Activity

The pyridine ring is a fundamental component of numerous biologically active compounds, including vitamins and alkaloids. This compound serves as a precursor in the synthesis of more complex heterocyclic systems. Researchers leverage this compound to create novel molecules with enhanced biological activity, a critical aspect of drug discovery and development. Over 90% of new drugs are reported to contain heterocyclic motifs, underscoring the importance of starting materials like this compound in generating these vital structures.

Development of Potential Anti-cancer and Anti-inflammatory Agents

Research has indicated the potential of using this compound as a foundational structure for developing new anti-cancer and anti-inflammatory drugs. The parent compound, 4-aminopyridine (B3432731), has been shown to attenuate inflammation by reducing the expression of pro-inflammatory cytokines like IL-1β and TNF-α while increasing anti-inflammatory markers. This activity provides a strong rationale for synthesizing derivatives of this compound to explore and optimize these effects for therapeutic applications. For instance, metal complexes of related aminopyridine derivatives have been synthesized and screened for their antiproliferative activity against human cancer cell lines.

Targeting Neurological Disorders

The aminopyridine scaffold is particularly significant in the field of neurology. The parent compound, 4-aminopyridine (fampridine), is a well-known voltage-gated potassium channel blocker used to improve motor function in patients with multiple sclerosis. It is believed to work by enhancing signal transduction along demyelinated axons. Given that this compound shares this core structure, it is utilized as a building block in research programs aimed at developing novel pharmaceuticals targeting various neurological disorders by leveraging its potential to interact with specific receptors and channels in the brain.

Inhibitors of Inducible Nitric Oxide Synthase (iNOS)

The aminopyridine skeleton is a key scaffold in the development of inhibitors for nitric oxide synthase (NOS) enzymes. Overproduction of nitric oxide by the inducible isoform, iNOS, is implicated in a variety of inflammatory conditions and neurodegenerative diseases. While the aminopyridine class is highly relevant, prominent research into potent and selective iNOS inhibitors has focused specifically on the structural isomer, 2-amino-4-methylpyridine (B118599). This isomer has been extensively studied as a non-selective NOS inhibitor with good potency, and its derivatives have been synthesized to improve selectivity and efficacy against iNOS.

In vitro and In vivo Evaluation of Inhibitory Activity

Detailed evaluations have been performed on derivatives of the isomeric scaffold, 2-amino-4-methylpyridine, to characterize their inhibitory effects on iNOS.

In Vitro Studies: The inhibitory activity of these compounds is typically quantified by measuring their IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. For example, 2-amino-4-methylpyridine was found to inhibit iNOS activity from mouse RAW 264.7 cells with an IC50 of 6 nM. nih.gov A series of 6-substituted analogues were synthesized, with one of the most potent being 4-methyl-6-butyl-2-aminopyridine, which exhibited an IC50 of 28 nM against iNOS. acs.orgresearchgate.net Enzyme kinetic studies have shown that the inhibition is competitive with respect to the enzyme's natural substrate, L-arginine. nih.gov

In Vivo Studies: The efficacy of these inhibitors has also been assessed in animal models. In conscious rats treated with lipopolysaccharide (LPS) to induce iNOS expression, intravenous infusion of 2-amino-4-methylpyridine was shown to inhibit the resulting rise in plasma nitrate (B79036) levels. nih.gov Furthermore, radiolabeled versions of 2-amino-4-methylpyridine derivatives, such as [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine, have been developed as positron emission tomography (PET) tracers. acs.orgnih.govnih.govwustl.eduresearchgate.netfigshare.com In vivo biodistribution studies in mice with LPS-induced inflammation demonstrated higher tracer uptake in iNOS-expressing tissues, which could be reduced by a known iNOS inhibitor, confirming target engagement in a living system. acs.orgnih.govnih.govwustl.eduresearchgate.netfigshare.com

The table below presents in vitro inhibition data for a series of compounds based on the isomeric 2-Amino-4-methylpyridine scaffold, highlighting their activity against the three main NOS isoforms.

| Compound | iNOS IC50 (nM) | nNOS IC50 (nM) | eNOS IC50 (nM) |

| 2-Amino-4-methylpyridine | 40 | 100 | 100 |

| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | 253 | 2100 | 2300 |

| 6-(3-Fluoropropyl)-4-methylpyridin-2-amine | 100 | 1100 | 1200 |

| 6-(4-Fluorobutyl)-4-methylpyridin-2-amine | 98 | 1200 | 1500 |

| 4-Methyl-6-butyl-2-aminopyridine | 28 | >1000 | >1000 |

Development of PET Tracers

This compound and its structural analogs are crucial scaffolds in the development of radiolabeled ligands for Positron Emission Tomography (PET), a non-invasive imaging technique used to observe metabolic processes in the body. nih.gov The development of these tracers is vital for studying and potentially diagnosing a variety of diseases, including inflammatory conditions and neurodegenerative disorders. nih.govresearchgate.net

Researchers have synthesized series of aminopyridine analogues to serve as PET tracers for imaging specific biological targets, such as inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. nih.govwustl.edu For instance, a series of 2-amino-4-methylpyridine analogues with substitutions at the 6-position were developed and evaluated. nih.govnih.gov From this series, specific compounds were identified as having high potential for PET imaging of iNOS. wustl.edunih.gov The synthesis involved modifying the 2-amino-4-methylpyridine core to introduce a fluorine-18 (B77423) (¹⁸F) radioisotope, a common positron-emitting radionuclide used in PET imaging due to its suitable half-life. nih.gov

One promising candidate, [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine, was synthesized and evaluated in mouse models. nih.govwustl.edu In vivo biodistribution and microPET studies demonstrated higher uptake of the tracer in the lungs of mice with lipopolysaccharide (LPS)-induced inflammation compared to control mice, indicating specific binding to iNOS. nih.govnih.gov These findings suggest that PET tracers based on the aminomethylpyridine skeleton are promising for imaging iNOS activation in vivo. wustl.edunih.gov

Similarly, another related compound, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine, has been developed as a potential PET radioligand targeting voltage-gated potassium (K+) channels for imaging demyelination in the brain. biorxiv.orgresearchgate.net This tracer showed effective blood-brain barrier penetration and favorable kinetics for PET imaging in mice. biorxiv.org

| Compound Name | Target | Key Finding | Reference |

|---|---|---|---|

| [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Inducible Nitric Oxide Synthase (iNOS) | Demonstrated higher uptake in inflamed tissues in mouse models, showing potential for imaging iNOS activation. | nih.govwustl.edu |

| [¹⁸F]5-methyl-3-fluoro-4-aminopyridine | Voltage-gated K+ channels | Effectively crosses the blood-brain barrier with favorable kinetics, suggesting promise for neuroimaging applications. | biorxiv.orgresearchgate.net |

Pyridinylimidazole-type p38α Mitogen-Activated Protein Kinase Inhibitors

The pyridinylimidazole scaffold is a well-established core structure for inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways. This compound serves as a valuable building block or structural motif in the synthesis of these potent and selective inhibitors. Altering the substitution pattern on this scaffold has been an effective strategy for modulating inhibitory activity and selectivity against related kinases. nih.gov

Research has focused on modifying the pyridinylimidazole structure to shift selectivity from p38α MAPK to other kinases like c-Jun N-terminal kinase (JNK) 3. nih.gov This involves synthetic routes starting from precursors such as 2-fluoro-4-methylpyridine (B58000) or 2-chloro-4-methylpyridine (B103993) to construct the core imidazole (B134444) ring attached to the pyridine. nih.gov Structure-based design strategies have led to the identification of imidazo[4,5-b]pyridin-2-one derivatives as potent p38 MAP kinase inhibitors. nih.gov These inhibitors were found to suppress the production of inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), in cellular assays. nih.gov

The 2-aminopyridine (B139424) moiety, a key feature of this compound, is common in many kinase inhibitors and often plays a critical role in binding to the hinge region of the kinase's ATP-binding site. acs.org This interaction is crucial for the inhibitory activity of the compound. The versatility of the aminopyridine scaffold allows for the attachment of various substituents to optimize binding affinity and selectivity. acs.org

| Scaffold/Derivative | Target Kinase | Research Focus | Reference |

|---|---|---|---|

| Pyridinylimidazole | p38α MAPK, JNK3 | Altering substitution patterns to shift inhibitory selectivity between closely related kinases. | nih.gov |

| Imidazo[4,5-b]pyridin-2-one | p38 MAP Kinase | Structure-based design to develop potent inhibitors that suppress cytokine production. | nih.gov |

| 2-Aminopyridine derivatives | Various Kinases (e.g., VRK1, VRK2) | Utilizing the scaffold's ability to bind to the kinase hinge region for inhibitor development. | acs.org |

Agrochemicals and Crop Protection

This compound is utilized as an intermediate in the synthesis of agricultural chemicals. chemimpex.comsdfine.com Its unique chemical structure is leveraged in the formulation of products designed for crop protection. chemimpex.com The broader class of methylpyridine derivatives is important for producing modern agrochemicals that are characterized by high efficacy and lower toxicity. agropages.com

The compound's role extends to being a precursor for more complex active ingredients. For example, derivatives of methylpyridine are used to produce advanced, fourth-generation pesticides, many of which are fluorine-containing pyridine products. agropages.com The introduction of fluorine into pyridine-based compounds can significantly enhance biological activity, allowing for lower application rates and reduced soil residue. agropages.com While the related compound 4-aminopyridine is registered as a repellent for controlling certain bird species in and around structures, this compound is primarily noted for its role as a synthetic intermediate. chemimpex.comcanada.ca

Enhancing Efficacy of Herbicides and Pesticides

The application of this compound in agrochemical formulations contributes to enhancing the efficacy of herbicides and pesticides. chemimpex.com This enhancement helps improve crop yields while aiming to minimize environmental impact. chemimpex.com The mechanism of efficacy enhancement often involves incorporating the aminomethylpyridine structure into a larger molecule that acts as the active ingredient. The development of synthetic auxin herbicides, for example, involves complex pyridine-based molecules. fbn.com The precise selection of adjuvants and the chemical structure of the active ingredient are critical factors that influence the effectiveness of a herbicide formulation. mdpi.com

Material Science and High-Performance Materials

In the field of material science, this compound is recognized for its utility in creating high-performance and innovative functional materials. chemimpex.comsolubilityofthings.com Its bifunctional nature, possessing both an amino group and a pyridine ring, allows it to be incorporated into a variety of complex structures. chemimpex.com

Production of Dyes and Pigments

This compound is employed as an intermediate in the synthesis of dyes and pigments. chemimpex.com The amino group on the pyridine ring can be diazotized and then coupled with various aromatic compounds to produce azo dyes. This process is a fundamental method for creating a wide range of colors. The final properties of the dye, such as its color and fastness, depend on the chemical structures of both the diazo component (derived from this compound) and the coupling component. scialert.net

Innovative Functional Materials

The compound serves as a functional monomer in the production of specialty polymers. chemimpex.com Incorporating the this compound unit into polymer chains can impart enhanced properties, such as increased thermal stability and chemical resistance. chemimpex.com

Furthermore, its ability to act as a ligand in coordination chemistry opens up applications in catalysis and the development of novel materials. chemimpex.com For instance, it has been used as an auxiliary ligand in the synthesis of copper(II)-malonate complexes. acs.org These complexes can form one-dimensional chain structures or mononuclear units depending on the auxiliary ligand used, and they exhibit interesting supramolecular architectures held together by noncovalent interactions. acs.org Such materials are of interest for their potential structural, magnetic, and photoresponsive properties. acs.org

Compound Reference Table

| Compound Name |

|---|

| This compound |

| [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine |

| inducible nitric oxide synthase (iNOS) |

| lipopolysaccharide (LPS) |

| [¹⁸F]5-methyl-3-fluoro-4-aminopyridine |

| p38α mitogen-activated protein (MAP) kinase |

| c-Jun N-terminal kinase (JNK) 3 |

| 2-fluoro-4-methylpyridine |

| 2-chloro-4-methylpyridine |

| imidazo[4,5-b]pyridin-2-one |

| tumor necrosis factor-α (TNF-α) |

| 4-aminopyridine |

| Copper(II)-malonate |

Corrosion Inhibition Studies

While direct studies on this compound as a corrosion inhibitor are not extensively documented in publicly available research, the principles of corrosion inhibition by related organic compounds, particularly those containing nitrogen and aromatic rings, suggest its potential efficacy. Aminopyridine derivatives are known to act as effective corrosion inhibitors for various metals and alloys, such as mild steel, in acidic environments. jardcs.orgresearchgate.netmdpi.com The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.

The effectiveness of such inhibitors generally increases with concentration. researchgate.net The molecular structure of this compound, with its electron-rich nitrogen atoms in both the pyridine ring and the amino group, as well as the π-electrons of the aromatic system, makes it a strong candidate for effective adsorption on metal surfaces.

Adsorption on Metal Surfaces

The primary mechanism by which organic molecules like this compound inhibit corrosion is through adsorption onto the metal surface. researchgate.netresearchgate.net This process can involve physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. The presence of heteroatoms such as nitrogen, with their lone pairs of electrons, facilitates the sharing of electrons with the vacant d-orbitals of the metal, leading to the formation of a coordinate-type bond.

The adsorption process is influenced by several factors, including the nature of the metal, the composition of the corrosive medium, and the structure of the inhibitor molecule itself. The amino and methyl groups on the pyridine ring of this compound can further influence its adsorption characteristics. The amino group provides an additional site for interaction with the metal surface, while the methyl group can affect the orientation and packing of the inhibitor molecules on the surface.

The formation of a self-assembled monolayer (SAM) of the inhibitor on the metal can create a protective film that isolates the metal from the corrosive environment. researchgate.net The stability and effectiveness of this film are crucial for efficient corrosion inhibition.

Coordination Chemistry and Catalysis

This compound and its isomers are recognized for their ability to act as ligands in the formation of coordination complexes with various transition metals. The pyridine nitrogen atom, with its available lone pair of electrons, is the primary site for coordination to a metal center.

Ligand Properties in Complex Formation

As a ligand, this compound can coordinate to a metal ion in a monodentate fashion through the pyridine nitrogen. The presence of the amino group introduces the possibility of bidentate or bridging coordination modes, where both the pyridine nitrogen and the exocyclic amino nitrogen participate in bonding to one or more metal centers. This versatility allows for the formation of a wide range of complex structures, from simple mononuclear species to more complex polynuclear or polymeric architectures. mdpi.com

The electronic and steric properties of the ligand, influenced by the amino and methyl substituents, play a significant role in determining the geometry and stability of the resulting metal complexes. The electron-donating nature of the amino and methyl groups can enhance the basicity of the pyridine nitrogen, thereby strengthening the metal-ligand bond.

Synthesis and Characterization of Metal Complexes (e.g., Cobalt(II), Copper(II), Mercury(II))

The synthesis of metal complexes involving aminopyridine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Various analytical techniques are employed to characterize the resulting complexes, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and single-crystal X-ray diffraction.

Cobalt(II) Complexes: Research on the isomer 2-amino-4-methylpyridine has shown that it forms complexes with Cobalt(II) chloride. tandfonline.comresearchgate.net In the complex [Co(2-amino-4-methylpyridine)₂Cl₂], the cobalt(II) ion is coordinated by two pyridine nitrogen atoms from two ligand molecules and two chloride ions, resulting in a mononuclear unit. tandfonline.comresearchgate.net Spectroscopic and magnetic data indicate a high-spin cobalt(II) center. tandfonline.com

| Complex | Metal Ion | Ligand | Key Characterization Findings |

| [Co(L)₂Cl₂] | Co(II) | 2-amino-4-methylpyridine (L) | Mononuclear complex, coordination via pyridine nitrogen. High-spin Co(II) confirmed by magnetic moments (4.58–5.29 B.M.). Characterized by FTIR and UV-Vis spectroscopy. tandfonline.comresearchgate.net |

Copper(II) Complexes: Copper(II) complexes with aminopyridine-derived ligands have also been synthesized and studied. For instance, a Cu(II)-malonate complex incorporating 2-amino-4-methylpyridine as an auxiliary ligand has been reported. acs.org The structural analysis revealed a one-dimensional anionic copper-malonate chain with the aminopyridine moieties attached through noncovalent interactions. acs.org The geometry around the copper(II) centers can vary depending on the coordinating anions, leading to distorted trigonal bipyramidal, square pyramidal, or octahedral geometries. cmu.edu

| Complex | Metal Ion | Ligand(s) | Key Characterization Findings |

| Cu(II)-malonate complex | Cu(II) | 2-amino-4-methylpyridine, malonic acid | One-dimensional anionic copper-malonate chain. Characterized by single-crystal X-ray diffraction. acs.org |

| [Cu(BDPMA)Cl₂] | Cu(II) | bis[di(2-pyridyl)methyl]amine (BDPMA) | Distorted trigonal bipyramidal geometry. cmu.edu |

| [Cu(BDPMA)(SO₄)MeOH] | Cu(II) | bis[di(2-pyridyl)methyl]amine (BDPMA) | Square pyramidal geometry. cmu.edu |

Mercury(II) Complexes: While specific studies on Mercury(II) complexes with this compound are scarce, research on related pyridyl ligands provides insights into their potential coordination behavior. For example, Mercury(II) complexes with 5-methyl-5-(4-pyridyl)-2,4-imidazolidenedione have been synthesized and characterized. researchgate.net In these complexes, the mercury(II) ion is typically coordinated by the pyridine nitrogen atoms and halide ions, often resulting in a distorted tetrahedral geometry. researchgate.net The formation of such complexes is confirmed through techniques like IR, ¹H, and ¹³C NMR spectroscopy, and single-crystal X-ray diffraction. researchgate.net

| Complex | Metal Ion | Ligand | Key Characterization Findings |

| [HgL₂Br₂] | Hg(II) | 5-methyl-5-(4-pyridyl)-2,4-imidazolidenedione (L) | Distorted tetrahedral geometry with coordination through the pyridine nitrogen. Characterized by X-ray diffraction, IR, and NMR spectroscopy. researchgate.net |

Catalytic Applications in Cross-Coupling Reactions

Palladium complexes bearing ligands similar to this compound have demonstrated significant catalytic activity in cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, benefits from the use of such catalysts.

A palladium(II) complex with 4-aminoantipyrine, a molecule with structural similarities to this compound, has been shown to be a highly active precatalyst for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids. beilstein-journals.org This catalytic system operates under mild conditions, is phosphine-free, and tolerates a variety of functional groups, leading to good to excellent yields of the desired biaryl products. beilstein-journals.org The turnover numbers (TONs) for these reactions were found to be moderate, indicating an efficient catalytic process. beilstein-journals.org

Organic Synthesis Intermediates

This compound, also known as 4-amino-2-picoline, is a highly valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comnbinno.comindiamart.com Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable pyridine ring, allows for diverse chemical transformations.

In pharmaceutical development , this compound serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comnbinno.com Its structure can be incorporated into larger molecules designed to interact with specific biological targets, such as receptors in the central nervous system. chemimpex.com Analogues of 2-amino-4-methylpyridine have been synthesized and evaluated as potential inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. nih.gov

In the agrochemical sector , this compound is utilized in the production of herbicides and pesticides. chemimpex.comnih.gov The pyridine moiety is a common feature in many successful agrochemicals. nih.gov By modifying the structure of this compound, chemists can develop new compounds with enhanced efficacy and selectivity for crop protection.

The synthesis of more complex molecules from this compound often involves reactions that target the amino group or the pyridine ring. These transformations can include acylation, alkylation, diazotization of the amino group, or substitution reactions on the pyridine ring, leading to a diverse array of derivatives with tailored properties for specific applications. nbinno.com

Computational Chemistry and Theoretical Studies

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to investigating the electronic structure, geometry, and reactivity of 4-Amino-2-methylpyridine. These theoretical methods allow for the prediction of various molecular properties that can be compared with experimental findings.

Density Functional Theory (DFT) has become a standard method for studying aminopyridine derivatives due to its balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in space. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For related aminopyridine compounds, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), have been effectively used to compute structural and electronic properties. researchgate.net While specific DFT studies focused solely on the geometry optimization and electronic properties of isolated this compound are not extensively detailed in available literature, the principles from studies on isomers like 2-amino-4-methylpyridine (B118599) and other pyridine (B92270) derivatives are applicable. researchgate.netresearchgate.net These studies typically involve analyzing the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic characteristics. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is crucial for predicting the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. For similar pyridine derivatives, the TD-DFT method has been successfully used to calculate electronic transitions and compare them with experimental UV-Vis spectra. researchgate.net This analysis helps in assigning the observed absorption bands to specific electronic transitions, such as π-π* transitions within the pyridine ring.

Spectroscopic Properties Investigations

Computational methods are invaluable for the detailed interpretation of various types of spectra. By simulating spectra computationally, assignments of experimental bands can be made with greater confidence.

Theoretical calculations of vibrational frequencies using DFT are a standard practice for assigning infrared (IR) and Raman spectral bands. After optimizing the molecular geometry, the harmonic vibrational frequencies are calculated. These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations.

For the closely related isomer, 2-amino-4-methylpyridine, DFT calculations have been used to determine and assign vibrational frequencies, showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net A similar approach for this compound would allow for a complete assignment of its vibrational modes, including the stretching and bending vibrations of the pyridine ring, the amino group, and the methyl group.

Table 1: Representative Calculated Vibrational Wavenumbers for Aminopyridine Structures (Note: This table is illustrative of typical assignments for aminopyridine derivatives based on computational studies of similar molecules. Specific values for this compound require a dedicated computational study.)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| C-H Aromatic Stretch | 3050 - 3100 |

| C-H Methyl Stretch | 2900 - 3000 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| NH₂ Scissoring | ~1620 |

| Ring Breathing | ~990 |

Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in the structural elucidation of the molecule.

For the isomer 2-amino-4-methylpyridine, the correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts has been shown to be excellent. researchgate.net Applying this methodology to this compound would yield predicted shifts for the different hydrogen and carbon atoms in the molecule, reflecting their unique chemical environments.

Table 2: Illustrative Predicted NMR Chemical Shifts (Note: These values are hypothetical and represent typical shifts for such a molecule. Actual calculated values for this compound are not available in the cited literature.)

| Atom | Predicted Chemical Shift (ppm) |

| C2 (with -CH₃) | ~158 |

| C3 | ~110 |

| C4 (with -NH₂) | ~150 |

| C5 | ~108 |

| C6 | ~148 |

| H3 | ~6.2 |

| H5 | ~6.4 |

| H6 | ~7.8 |

| -CH₃ Protons | ~2.3 |

| -NH₂ Protons | ~4.5 |

As mentioned in the TD-DFT section, computational chemistry is used to simulate UV-Vis spectra. By calculating the vertical excitation energies and the corresponding oscillator strengths, a theoretical spectrum can be constructed. This allows for the assignment of absorption bands observed in experimental spectra to specific electronic transitions within the molecule.

For aminopyridine derivatives, the main absorption bands in the UV-Vis spectrum are typically attributed to π → π* transitions. TD-DFT calculations can pinpoint the specific molecular orbitals involved in these transitions. For instance, transitions might occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals.

Table 3: Example of Calculated Electronic Transitions (Note: This table illustrates the type of data obtained from TD-DFT calculations for similar molecules, as specific data for this compound is not available.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~280 | > 0.1 | HOMO → LUMO | π → π |

| ~240 | > 0.2 | HOMO-1 → LUMO | π → π |

Electronic Properties Analysis

The electronic properties of a molecule are fundamental to its chemical behavior. Analyses such as the determination of frontier molecular orbitals (HOMO and LUMO), the mapping of the molecular electrostatic potential, and the distribution of atomic charges offer deep insights into the reactivity and interaction patterns of this compound.

HOMO-LUMO Energies and Band Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular reactivity and stability.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data Not Available for this compound |

| LUMO | Data Not Available for this compound |

| Band Gap (ΔE) | ~4.84 - 5.08 (in acetonitrile) scirp.org |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

In a typical MEP map, regions of negative potential, usually colored in shades of red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. For pyridine derivatives, the nitrogen atom of the pyridine ring generally exhibits a region of high negative potential, making it a likely site for protonation and interaction with electrophiles. The amino group, with its lone pair of electrons, also contributes to the nucleophilic character of the molecule. Specific MEP analysis for this compound would require dedicated computational studies.

Mulliken Charges and Natural Bond Orbital (NBO) Analysis

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to determine the partial atomic charges within a molecule. These charges provide a quantitative measure of the electron distribution and are useful for understanding electrostatic interactions.

Mulliken analysis partitions the total electron density among the atoms in a molecule. However, it is known to be highly dependent on the basis set used in the calculation. NBO analysis, on the other hand, is based on a more robust method of localizing orbitals into bonds and lone pairs, providing a more chemically intuitive picture of charge distribution. Both methods offer valuable insights, though NBO charges are often considered more reliable. For pyridine derivatives, the nitrogen atom of the ring and the nitrogen of the amino group are expected to carry negative charges, while the attached hydrogen atoms and carbon atoms will have varying degrees of positive or negative charge depending on their chemical environment.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational methods are instrumental in predicting the NLO properties of new materials.

Electric Dipole Moment, Polarizability, and Hyperpolarizability

For a molecule to exhibit a significant NLO response, it typically needs a large hyperpolarizability value. This is often found in molecules with a strong charge-transfer character, usually arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group acts as an electron donor and the pyridine ring as an acceptor, which could lead to NLO activity. For the related compound 6-Amino-2-methylpyridine-3-carbonitrile, DFT calculations have been used to compute these properties scirp.org.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 6.06 D (gas phase), 6.41 D (acetonitrile) scirp.org |

| Polarizability (α) | Data Not Available for this compound |

| First Hyperpolarizability (β) | Data Not Available for this compound |

Supramolecular Interactions and Crystal Structure Analysis

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, collectively known as supramolecular interactions. These include hydrogen bonding, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for crystal engineering and the design of materials with specific properties.

The crystal structure of this compound would likely be stabilized by a network of intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. These interactions can lead to the formation of various supramolecular synthons, such as dimers, chains, or more complex three-dimensional networks. In related structures, such as complexes of 2-amino-3-methylpyridine, both the pyridine nitrogen and the amino group have been shown to participate in coordination and hydrogen bonding mdpi.com. The presence of the methyl group can also influence the crystal packing through weaker C-H···π or C-H···N interactions. A detailed analysis of the crystal structure of this compound would require single-crystal X-ray diffraction studies, which could be complemented by computational methods like Hirshfeld surface analysis to visualize and quantify the intermolecular contacts.

Hydrogen Bonding and π-π Stacking Interactions

The crystal structures of compounds containing this compound (or its protonated form, 2-amino-4-methylpyridinium) are significantly influenced by a network of noncovalent interactions, primarily hydrogen bonds and π-π stacking. In the salt 2-amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate sesquihydrate, an extensive system of O—H⋯O, O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds is observed. nih.gov These interactions, along with π–π stacking between the aromatic rings, are key to the stability of the crystal lattice. nih.gov The centroid-to-centroid distances between the stacked pyridine rings in this compound have been measured at 3.4690(8) Å and 3.6932(8) Å. nih.gov

Similarly, in a series of aminomethylpyridinium hexafluoridosilicate salts, the crystal packing of the 2-amino-4-methylpyridine derivative is dominated by N–H···F hydrogen bonds and π-π interactions between the aromatic rings. aksci.com In metal complexes, such as a Cu(II)-malonate complex incorporating 2-amino-4-methylpyridine, hydrogen bonds like O–H···O (1.99 Å) and C–H···O (2.38 Å) are responsible for interconnecting parallel chains. rsc.orgsolubilityofthings.com

| Compound/Complex | Interaction Type | Measured Distance (Å) | Reference |

|---|---|---|---|

| 2-amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate sesquihydrate | π–π stacking (centroid-centroid) | 3.4690 (8) | nih.gov |

| 2-amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate sesquihydrate | π–π stacking (centroid-centroid) | 3.6932 (8) | nih.gov |

| Cu(II)-malonate complex with 2-amino-4-methylpyridine | O–H···O Hydrogen Bond | 1.99 | rsc.orgsolubilityofthings.com |

| Cu(II)-malonate complex with 2-amino-4-methylpyridine | C–H···O Hydrogen Bond | 2.38 | rsc.orgsolubilityofthings.com |

Dimeric and Polymeric Arrangements

The interplay of hydrogen bonding and other noncovalent forces can lead to the formation of higher-order dimeric and polymeric structures. For instance, in a Cu(II)-malonate complex, 2-amino-4-methylpyridine acts as an auxiliary ligand where hydrogen bonds between parallel chains generate a two-dimensional (2-D) framework. rsc.orgsolubilityofthings.com The specific nature of the ligands and their interactions dictate the dimensionality of the resulting structure. rsc.orgsolubilityofthings.com While some related aminopyridine ligands have been shown to form polymeric structures by bridging metal ions, the arrangement in this compound complexes is often guided by the bridging capabilities of other components, like the malonate bridge in the aforementioned copper complex. rsc.orgsolubilityofthings.commdpi.com

In the crystal structure of 2-amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate sesquihydrate, water molecules play a crucial bridging role, forming cyclic tetrameric clusters that link adjacent cations and anions through hydrogen bonds, contributing to an extensive supramolecular network. nih.gov

Role of Noncovalent Interactions in Supramolecular Self-Assembly

The combination of different weak interactions can lead to robust and well-defined supramolecular frameworks. The study of a Cu(II)-malonate complex with 2-amino-4-methylpyridine demonstrated that noncovalent forces are responsible for elevating the dimensionality of the complex, transforming one-dimensional chains into a 2-D assembly. rsc.orgsolubilityofthings.com This highlights the fundamental principle that the precise arrangement of functional groups on the molecule dictates the directionality and strength of these interactions, guiding the self-assembly process. mdpi.com

Solvent Effects on Molecular Properties

| Solvent | Solubility |

|---|---|

| Water (H₂O) | Freely soluble / Moderately soluble |

| Dimethylformamide (DMF) | Freely soluble |

| Lower Alcohols (e.g., Methanol (B129727), Ethanol) | Freely soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Aqueous solutions of acids | Soluble |

| Aliphatic Hydrocarbons | Slightly soluble |

| Petroleum Ether | Slightly soluble |

Beyond solubility, computational studies on analogous amino-substituted heterocyclic compounds show that solvents can affect other key molecular properties. Using methods like the polarizable continuum model (PCM), theoretical investigations can quantify how solvent polarity influences tautomeric stability, molecular geometry, and electronic properties. mdpi.com For example, solvation can alter the electron-donating strength of the amino group and affect the π-electron delocalization within the pyridine ring. mdpi.com While specific computational studies on the solvent effects on these particular properties of this compound are not widely reported, the principles derived from similar molecules suggest that such effects are likely significant.

Theoretical Investigation of Corrosion Inhibition Mechanisms

Theoretical chemistry provides a powerful tool for understanding how molecules like this compound can function as corrosion inhibitors. These studies often involve quantum chemical calculations and molecular dynamics (MD) simulations to model the interaction between the inhibitor molecule and a metal surface. worldscientific.com

A study on the use of 2-amino-4-methyl-pyridine (AMP) as a corrosion inhibitor for copper in a 3.5% NaCl medium employed such theoretical methods. worldscientific.com The key findings from these investigations include:

Adsorption Mechanism : Quantum chemical calculations and MD simulations demonstrated that AMP molecules have a strong tendency to adsorb onto the copper surface. worldscientific.com This adsorption is crucial for forming a protective barrier against the corrosive environment. worldscientific.commdpi.com

Chemical Bonding : The simulations supported the formation of a coordinate bond between the nitrogen atom of the pyridine ring and the copper surface (Cu–N). worldscientific.com This type of chemical interaction (chemisorption) leads to a stable and effective inhibitor layer. mdpi.com

Protective Layer Formation : Theoretical models explained how the inhibitor molecules self-assemble on the metal, creating a uniform and compact adhesive layer that physically blocks corrosive agents like chloride ions from reaching the surface. worldscientific.com

Inhibition Mode : Potentiodynamic polarization studies, often correlated with theoretical findings, revealed that AMP acts as a mixed-type inhibitor, meaning it slows down both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. worldscientific.com

These theoretical approaches allow researchers to correlate the electronic structure of the inhibitor molecule—such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—with its inhibition efficiency. rsc.orgresearchgate.net The ability of the molecule to donate electrons (from heteroatoms like nitrogen) to the vacant d-orbitals of the metal is a key factor in the strength of the adsorption and, consequently, the effectiveness of the inhibitor. rsc.orgresearchgate.net

| Theoretical Method | Key Finding | Implication for Inhibition |

|---|---|---|

| Quantum Chemical Calculations | Strong adsorption energy on copper surface. | Indicates a thermodynamically favorable and stable protective layer. |

| Molecular Dynamics (MD) Simulations | Confirmation of Cu–N bond formation. | Demonstrates chemisorption, leading to strong adhesion of the inhibitor. |

| Molecular Modeling | Formation of a uniform, self-assembled monolayer (SAM). | The inhibitor creates an effective physical barrier against corrosive species. |

Environmental and Green Chemistry Considerations

Environmental Impact Studies and Behavior in Environmental Compartments

Currently, there is a notable lack of comprehensive studies specifically detailing the environmental fate and effects of 4-Amino-2-methylpyridine. Safety Data Sheets (SDS) for the compound frequently state that data on its mobility in soil, potential for bioaccumulation, and other adverse environmental effects are not available.

However, research on analogous compounds can offer some preliminary insights. For instance, studies on the biodegradation of pyridine (B92270) and its derivatives are ongoing. One study investigated the degradation of 4-aminopyridine (B3432731), a related compound, utilizing cuprous oxide nanoparticles as a photocatalyst. Under optimal conditions, this method demonstrated significant degradation and mineralization of 4-aminopyridine in water. While not directly applicable to this compound, this suggests that advanced oxidation processes could be a potential avenue for the remediation of aminopyridine-contaminated water.